molecular formula C22H16ClN3 B11591979 6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11591979
M. Wt: 357.8 g/mol
InChI Key: MPDHVZLRFIYROD-UHFFFAOYSA-N
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Description

6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused indole and quinoxaline ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the use of 2,3-dibromoquinoxaline as a starting material. The synthetic route may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: N-bromosuccinimide (NBS) for benzylic bromination.

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced indoloquinoxaline derivatives.

    Substitution: Formation of halogenated derivatives at the benzylic position.

Scientific Research Applications

6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with its targets, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorobenzyl group enhances its ability to interact with hydrophobic pockets in proteins, making it a valuable compound in drug discovery.

Properties

Molecular Formula

C22H16ClN3

Molecular Weight

357.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-9-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H16ClN3/c1-14-10-11-20-16(12-14)21-22(25-19-9-5-4-8-18(19)24-21)26(20)13-15-6-2-3-7-17(15)23/h2-12H,13H2,1H3

InChI Key

MPDHVZLRFIYROD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5Cl

Origin of Product

United States

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